molecular formula C11H14O4 B2890954 2-(3-Methoxyphenoxy)butanoic acid CAS No. 869944-67-2

2-(3-Methoxyphenoxy)butanoic acid

Cat. No.: B2890954
CAS No.: 869944-67-2
M. Wt: 210.229
InChI Key: HIZFZJGUWJWWBZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)butanoic acid is a carboxylic acid derivative featuring a methoxy-substituted phenoxy group attached to the second carbon of a butanoic acid chain. The compound’s structure combines aromatic and aliphatic functionalities, making it relevant in pharmaceutical and materials science research. Its meta-methoxy substituent influences electronic properties, while the butanoic acid chain contributes to solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(3-methoxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-10(11(12)13)15-9-6-4-5-8(7-9)14-2/h4-7,10H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZFZJGUWJWWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

4-(3-Methoxyphenoxy)butyric Acid
  • Structure: Similar to the target compound but with the phenoxy group attached to the fourth carbon of the butanoic acid chain.
  • Key Difference: The carboxyl group conformation differs. The HO—C(O)—CH2—CH2 torsion angle is 174.73°, compared to 161.6° in 4-(4-chlorophenoxy)butanoic acid and 170.1° in 4-(2,4-dichlorophenoxy)butanoic acid .
  • Implications: A more planar carboxyl group in 4-(3-methoxyphenoxy)butyric acid may enhance intermolecular hydrogen bonding, affecting crystallinity and solubility.
3-(2-Methoxyphenyl)propanoic Acid
  • Structure: Propanoic acid chain with an ortho-methoxyphenyl group.
  • Key Differences: Substituent Position: Ortho-methoxy vs. meta-methoxy in the target compound. Ortho substitution introduces steric hindrance, reducing rotational freedom. Chain Length: Propanoic (C3) vs. butanoic (C4) acid, altering lipophilicity and solubility .
  • Physical Data : Melting point 85–89°C , purity 97.0% .

Aromatic Group Modifications

2-(1-Naphthyloxy)butanoic Acid
  • Structure : Replaces the methoxyphenyl group with a bulkier naphthyl group.
  • Molecular Weight: 230.26 g/mol vs. 210.23 g/mol for 2-(3-methoxyphenoxy)butanoic acid .
  • Synthetic Relevance : Used in preparing derivatives for medicinal chemistry due to its extended π-system.
5-(3-Methoxyphenyl)-2-furoic Acid
  • Structure: Substitutes the butanoic acid chain with a furoic acid moiety.
  • Key Differences: Acidic Strength: The furan ring’s electron-withdrawing effect may increase acidity compared to aliphatic carboxylic acids. Solubility: Polar furoic acid group enhances water solubility relative to butanoic acid derivatives .

Halogenated Analogs

4-(4-Chlorophenoxy)butanoic Acid
  • Structure : Chlorine substituent in the para position.
  • Key Differences :
    • Electron Effects : Chlorine’s electronegativity reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
    • Torsion Angle : 161.6° , indicating a less planar carboxyl group compared to the target compound .

Structural and Property Data Table

Compound Molecular Formula Substituent Position Melting Point (°C) Torsion Angle (°) Key Feature
This compound C11H14O4 Meta-methoxy Not reported 174.73 Planar carboxyl group
3-(2-Methoxyphenyl)propanoic acid C10H12O3 Ortho-methoxy 85–89 N/A Steric hindrance
4-(4-Chlorophenoxy)butanoic acid C10H11ClO3 Para-chloro Not reported 161.6 Electron-withdrawing substituent
2-(1-Naphthyloxy)butanoic acid C14H14O3 Naphthyl Not reported N/A High hydrophobicity

Research Implications

  • Synthetic Applications: The target compound’s synthesis (e.g., via ethyl ester intermediates ) shares methodologies with analogs like 4-chlorophenoxy derivatives.
  • Biological Relevance : Meta-methoxy substitution may optimize drug-receptor interactions compared to ortho or para positions.
  • Material Science : Planar carboxyl conformations enhance crystallinity, useful in crystal engineering .

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